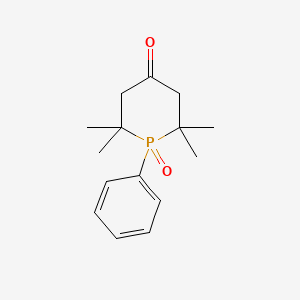
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide is an organophosphorus compound with the molecular formula C15H21OP It is known for its unique structural features, which include a phosphinanone core with four methyl groups and a phenyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphinanone core and the phenyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield phosphine oxides or phosphonates, while reduction reactions produce phosphinanes. Substitution reactions result in derivatives with modified functional groups .
科学的研究の応用
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing their function and leading to various physiological effects .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst and spin label in various applications.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of TEMPO and other related compounds.
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one: A compound similar to 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide but lacking the oxide group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the oxide group enhances its ability to participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations .
特性
分子式 |
C15H21O2P |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C15H21O2P/c1-14(2)10-12(16)11-15(3,4)18(14,17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChIキー |
VYAMYKUUSCVTBW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC(P1(=O)C2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


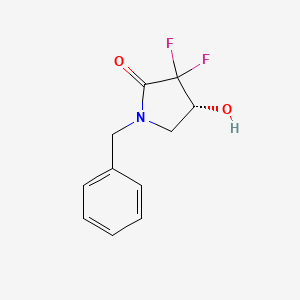
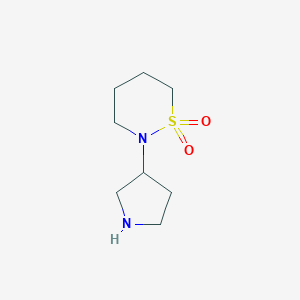
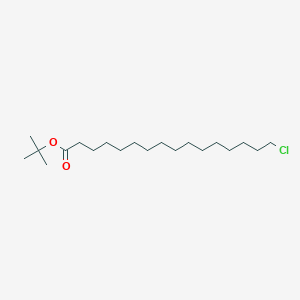
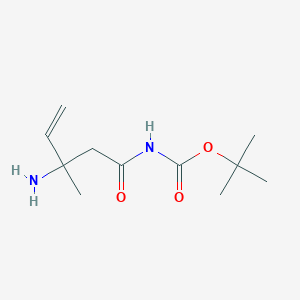
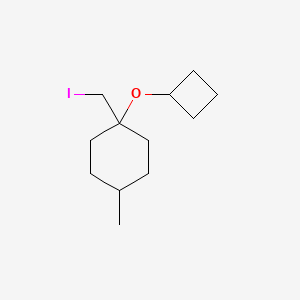
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
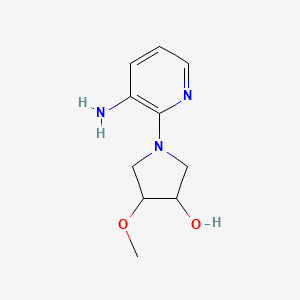
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
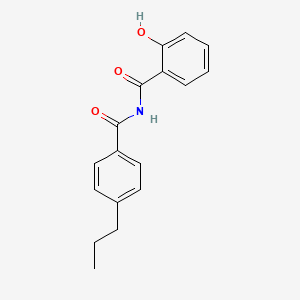
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
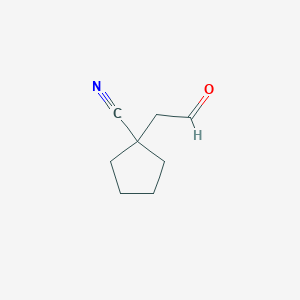
amine](/img/structure/B13325240.png)
